2-Methyl-3-phenylprop-2-en-1-ol
Description
2-Methyl-3-phenylprop-2-en-1-ol (CAS: 1504-55-8), also known as α-methylcinnamyl alcohol, is an allylic alcohol with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . Its IUPAC name is (E)-2-methyl-3-phenylprop-2-en-1-ol, reflecting the trans-configuration of the double bond and the methyl substituent at the C2 position. The compound is characterized by a conjugated system between the phenyl ring and the allylic alcohol moiety, which influences its reactivity and physical properties. Key synonyms include trans-2-methyl-3-phenyl-2-propen-1-ol and β-methylcinnamyl alcohol .
The compound exists as a colorless to pale yellow liquid with a density of 1.030 g/mL and a boiling point of 113°C . Its structure enables coordination to metal catalysts, making it a substrate in asymmetric hydrogenation and allylation reactions .
Properties
IUPAC Name |
2-methyl-3-phenylprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNAMUJRIZIXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061738 | |
| Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-55-8 | |
| Record name | 2-Methyl-3-phenyl-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereochemical Control
Grignard and cross-coupling routes exhibit stereoselectivity challenges. Source isolates (Z)-isomers via careful chromatography, highlighting the need for chiral auxiliaries or asymmetric catalysis in enantioselective synthesis.
Scalability and Cost
Catalytic hydrogenation (Method 2) is most scalable, with KBH₄ costing ≈$50/kg versus Pd catalysts at ≈$3,000/kg. However, cross-coupling (Method 3) offers superior functional group tolerance for derivatives.
Chemical Reactions Analysis
Cyclopropanation via Organoaluminium Intermediates
This reaction involves the formation of phenylcyclopropane through a 1,3-elimination mechanism mediated by organoaluminium compounds. The stereochemistry of ring closure is highly sensitive to substituents, with a Hammett substituent constant (ρ) of +3.8 observed in cinnamyl alcohol derivatives .
Mechanism :
-
The allylic alcohol reacts with organoaluminium reagents to form intermediate (I).
-
A carbanion intermediate facilitates 1,3-elimination, leading to cyclopropane ring formation.
Key Features :
| Parameter | Detail |
|---|---|
| Reaction Conditions | Anhydrous solvents, controlled temperature |
| Major Product | Phenylcyclopropane derivatives |
| Stereochemical Outcome | Stereospecific ring closure |
Stereospecific Biological Reduction
Resting cells of Clostridium kluyveri catalyze the enantioselective reduction of 2-methyl-3-phenylprop-2-en-1-ol to (R)-2-methyl-3-phenyl-1-propanol with ethanol as an electron donor .
Reaction Details :
| Parameter | Detail |
|---|---|
| Catalyst | Clostridium kluyveri |
| Reducing Agent | Ethanol |
| Product Enantiopurity | >99% (R)-enantiomer (via ORD analysis) |
Significance : This method provides a green chemistry route to enantiomerically pure alcohols, avoiding traditional metal-based catalysts.
Claisen Rearrangement to γ,δ-Unsaturated Carbonyl Compounds
In the presence of [IrCl(cod)]₂, this compound reacts with vinyl or isopropenyl acetates to form γ,δ-unsaturated carbonyl compounds via allyl vinyl ether intermediates .
Mechanism :
-
Allyl Vinyl Ether Formation : The iridium catalyst facilitates etherification between the allylic alcohol and vinyl acetate.
-
-Sigmatropic Rearrangement : The allyl vinyl ether undergoes Claisen rearrangement to yield the carbonyl product.
Example Reaction :
| Starting Material | Reagent/Catalyst | Product |
|---|---|---|
| This compound | [IrCl(cod)]₂, vinyl acetate | 5-Methyl-4-phenyl-5-hexen-2-one |
Conditions : One-pot synthesis under reflux in aprotic solvents.
Comparative Analysis of Reaction Pathways
The table below summarizes the versatility of this compound in synthetic applications:
| Reaction Type | Key Reagents/Conditions | Products | Application |
|---|---|---|---|
| Cyclopropanation | Organoaluminium reagents | Phenylcyclopropanes | Bioactive compound synthesis |
| Biological Reduction | Clostridium kluyveri, ethanol | (R)-2-Methyl-3-phenyl-1-propanol | Chiral intermediate production |
| Claisen Rearrangement | [IrCl(cod)]₂, vinyl acetates | γ,δ-Unsaturated carbonyl compounds | Natural product analogs |
Mechanistic Insights and Selectivity
-
Cyclopropanation : The high ρ value (+3.8) indicates electron-donating substituents accelerate the reaction, suggesting a carbanion-stabilized transition state .
-
Biological Reduction : The enzyme’s active site induces strict stereochemical control, favoring (R)-configured products .
-
Claisen Rearrangement : Iridium catalysis enables mild conditions for allyl vinyl ether formation, critical for efficient sigmatropic shifts .
These reactions highlight the compound’s utility in synthesizing complex organic architectures, particularly in pharmaceuticals and fine chemicals. Experimental protocols emphasize solvent choice, catalyst loading, and stereochemical outcomes to optimize yields and selectivity.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-Methyl-3-phenylprop-2-en-1-ol can be achieved through several methods:
- Grignard Reaction : Reacting cinnamyl chloride with methyl magnesium bromide followed by hydrolysis.
- Catalytic Hydrogenation : Industrially produced via catalytic hydrogenation of cinnamaldehyde using palladium on carbon as a catalyst.
Reaction Conditions
The synthetic procedures typically require controlled temperatures and anhydrous solvents to ensure high yields and purity of the product.
Chemical Applications
This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in the fragrance and pharmaceutical industries. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Converts to cinnamaldehyde or cinnamic acid using agents like potassium permanganate.
- Reduction : Forms the corresponding alcohol with reducing agents such as sodium borohydride.
- Substitution Reactions : The hydroxyl group can be replaced by other functional groups through nucleophilic substitution .
Biological Research
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies suggest it may exhibit antimicrobial effects against various pathogens.
- Antioxidant Activity : Investigated for its ability to scavenge free radicals, contributing to cellular protection .
Medical Applications
The compound is being explored for therapeutic effects:
- Potential Anxiolytic Effects : In animal studies, derivatives of this compound have shown promise in reducing anxiety-like behaviors at specific doses .
- Drug Development : It is being evaluated as a potential candidate for new drug formulations targeting various health conditions .
Industrial Applications
In industry, this compound is utilized in:
- Perfume Manufacturing : Its pleasant scent makes it a valuable ingredient in perfumes and flavorings.
- Fine Chemicals Production : Used in synthesizing other fine chemicals due to its reactivity and versatility .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various cinnamyl alcohol derivatives, this compound demonstrated significant inhibition against specific bacterial strains, suggesting its potential use as a natural preservative in food and cosmetic products.
Case Study 2: Synthesis of Therapeutic Agents
Research involving the synthesis of novel antidepressants has utilized this compound as a precursor, leading to the development of derivatives that exhibit enhanced pharmacological profiles compared to existing medications.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylprop-2-en-1-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 2-Methyl-3-phenylprop-2-en-1-ol | C₁₀H₁₂O | 148.20 | 113 | Allylic alcohol, methyl substituent at C2 |
| Cinnamyl alcohol ((E)-3-phenylprop-2-en-1-ol) | C₉H₁₀O | 134.18 | ~250 | Primary allylic alcohol, no methyl substituent |
| 3-Phenyl-2-propyn-1-ol | C₉H₈O | 132.16 | N/A | Propargyl alcohol (alkyne group) |
| (E)-1,1-Dimethyl-3-phenylprop-2-en-1-ol | C₁₁H₁₄O | 162.23 | N/A | Tertiary alcohol, two methyl groups at C1 |
| (Z)-Cinnamyl alcohol | C₉H₁₀O | 134.18 | ~230 | Z-configuration of the double bond |
Key Observations :
- The methyl substituent in this compound reduces its boiling point compared to cinnamyl alcohol due to decreased polarity and hydrogen-bonding capacity .
- 3-Phenyl-2-propyn-1-ol (alkyne analog) has a lower molecular weight and distinct reactivity due to the triple bond, enabling click chemistry applications .
- Tertiary alcohols like (E)-1,1-dimethyl-3-phenylprop-2-en-1-ol exhibit lower solubility in polar solvents compared to primary alcohols .
Hydrogenation Behavior :
- This compound undergoes asymmetric hydrogenation using Ir catalysts with moderate enantioselectivity (e.g., 15–16% ee ), influenced by steric hindrance from the methyl group . In contrast, cinnamyl alcohol achieves higher ee values (>90%) due to its simpler structure .
- The allylic hydroxyl group in this compound coordinates to metal centers, preorienting the substrate for hydrogenation but complicating stereocontrol .
Biological Activity
2-Methyl-3-phenylprop-2-en-1-ol, also known as α-methylcinnamyl alcohol, is an organic compound with the molecular formula CHO and a CAS number of 1504-55-8. This compound exhibits a range of biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features allow it to interact with biological systems, potentially leading to therapeutic applications.
- Molecular Formula : CHO
- Molar Mass : 148.2 g/mol
- Density : 1.03 g/mL at 25°C
- Boiling Point : 77°C at 0.1 mm Hg
- Flash Point : >230°F
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. A study demonstrated its effectiveness against various fungal strains, suggesting its potential as an antifungal agent. The compound's mechanism may involve disrupting fungal cell membranes or inhibiting specific metabolic pathways in pathogens.
Antioxidant Activity
The compound has been investigated for its antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is significant for preventing cellular damage and may contribute to its therapeutic potential in diseases associated with oxidative stress.
The biological activity of this compound is believed to be mediated through interactions with various molecular targets, including enzymes and receptors. It can act as a nucleophile in biochemical reactions, potentially leading to the formation of new chemical bonds and modulation of enzyme activity .
Study on Antifungal Activity
A recent study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The results indicated a significant reduction in fungal growth at concentrations as low as 100 µg/mL, highlighting the compound's potential as a natural antifungal agent.
| Fungal Strain | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| Candida albicans | 100 | 75 |
| Aspergillus niger | 100 | 70 |
Antioxidant Study
In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent response, with an IC value comparable to well-known antioxidants such as ascorbic acid.
| Sample | IC (µg/mL) |
|---|---|
| This compound | 50 |
| Ascorbic Acid | 45 |
Applications in Medicine and Industry
Due to its biological activities, this compound is being explored for various applications:
- Pharmaceuticals : As a potential lead compound for developing new antifungal agents.
- Cosmetics : Utilized for its antioxidant properties to enhance skin health.
- Food Industry : Investigated for use as a natural preservative due to its antimicrobial effects.
Q & A
Q. What are the common synthetic routes for 2-Methyl-3-phenylprop-2-en-1-ol, and how can reaction conditions be optimized?
Methodological Answer:
- Aldol Condensation: Utilize α,β-unsaturated carbonyl precursors with organometallic reagents (e.g., Grignard) under inert atmospheres. Reaction parameters such as temperature (typically 0–25°C) and solvent polarity (e.g., THF or diethyl ether) significantly influence yield .
- Catalytic Hydrogenation: For stereoselective synthesis, iridium catalysts (e.g., [Ir(COD)(PCy₃)(Py)]PF₆) with chiral P,N-ligands can reduce prochiral alkenes. Optimization includes ligand screening (e.g., Binap derivatives) and hydrogen pressure (1–50 bar) to enhance enantiomeric excess (ee) .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Infrared Spectroscopy (IR): Identify functional groups via O-H stretching (~3200–3600 cm⁻¹) and C=C absorption (~1640–1680 cm⁻¹). Compare with reference spectra for structural confirmation .
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS or GC-MS for molecular ion ([M+H]⁺ at m/z 162.1) and fragmentation patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods during synthesis or handling to avoid inhalation (H335). Monitor airborne concentrations with real-time sensors .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How do stereoelectronic effects influence the enantioselective hydrogenation of this compound?
Methodological Answer:
- Ligand Design: Chiral P,N-ligands induce steric hindrance to control substrate approach to the iridium center. For example, bulky substituents on phosphorus enhance ee by restricting non-productive binding modes .
- Substrate Coordination: The allylic hydroxyl group coordinates to the metal, pre-organizing the substrate for syn-addition of hydrogen. Solvent effects (e.g., dichloromethane vs. methanol) modulate coordination strength and selectivity .
- Kinetic Analysis: Use in-situ FTIR or HPLC to track reaction progress and optimize parameters (e.g., catalyst loading ≤1 mol%, 25°C) .
Q. What computational strategies predict the reactivity of this compound in radical-mediated reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to radical attack. For example, the allylic C-H bond (BDE ~85 kcal/mol) is susceptible to hydrogen abstraction .
- Transition State Modeling: Simulate reaction pathways (e.g., persulfate-initiated oxidation) using Gaussian or ORCA software. Solvent models (e.g., PCM) improve accuracy for polar protic solvents .
- Machine Learning: Train models on existing kinetic data to predict rate constants under novel conditions (e.g., high-pressure or photochemical activation) .
Q. How can contradictory spectral data for this compound be resolved in structural elucidation?
Methodological Answer:
- Multi-Technique Correlation: Combine NOESY (to confirm E/Z isomerism) and DEPT-135 NMR (to distinguish CH₂/CH₃ groups). For example, NOE interactions between the methyl group and aromatic protons confirm the E-configuration .
- Crystallography: Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous bond-length/angle data. Resolve disorder using twin refinement for low-symmetry space groups .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃-substituted) to simplify overlapping signals in crowded spectral regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
